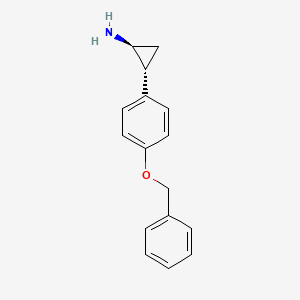

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

Description

BenchChem offers high-quality (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKRVNMRNFXMKX-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Chiral Cyclopropylamines in Medicinal Chemistry

An In-Depth Technical Guide to (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

The cyclopropane ring, a motif once considered too strained for physiological stability, is now a celebrated component in modern drug design. Its rigid, three-dimensional structure allows for the precise orientation of substituents, offering a powerful tool to lock in bioactive conformations and explore chemical space in ways that flexible alkyl chains or planar aromatic rings cannot. Within this class, chiral trans-2-arylcyclopropylamines represent a privileged scaffold. They serve as conformationally restricted analogs of phenethylamines, a core structure in numerous neurotransmitters and psychoactive drugs. The stereochemistry of these compounds is paramount, as enantiomers frequently exhibit vastly different pharmacological activities and metabolic profiles.

This guide focuses on (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a specific and highly valuable chiral building block. Its structure is analogous to well-known compounds such as Tranylcypromine (an antidepressant) and key intermediates used in the synthesis of blockbuster drugs like the antiplatelet agent Ticagrelor.[1] The presence of the benzyloxy group provides a versatile synthetic handle—a protected phenol that can be deprotected in later stages to yield derivatives with enhanced hydrogen-bonding capacity or to serve as a point for further chemical elaboration. This guide provides a comprehensive overview of its structure, properties, stereoselective synthesis, and strategic applications in drug discovery.

Chemical Structure and Core Properties

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is characterized by a trans configuration of the amino and aryl groups on the cyclopropane ring. The absolute stereochemistry is defined as (1S, 2R) according to Cahn-Ingold-Prelog nomenclature.

-

IUPAC Name: (1S,2R)-2-[4-(phenylmethoxy)phenyl]cyclopropan-1-amine

-

CAS Number: 1221595-65-8[2]

-

Molecular Formula: C₁₆H₁₇NO

-

Chemical Structure:

Physicochemical Properties

Experimental physicochemical data for this specific intermediate is not widely published. The following table includes computed properties for the target molecule and experimental data for a closely related, non-benzylated analog, (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride, for reference.

| Property | Value (Target Molecule) | Reference Analog Data | Citation |

| Molecular Weight | 239.31 g/mol (Computed) | 169.65 g/mol (HCl Salt) | [3] |

| Monoisotopic Mass | 239.131014 Da (Computed) | 169.065827 Da (HCl Salt) | [3] |

| Physical Form | Expected to be a solid or oil | Solid (HCl Salt) | [4] |

| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | N/A | |

| XLogP3 | 2.8 (Computed) | N/A | |

| Hydrogen Bond Donors | 1 | 1 | |

| Hydrogen Bond Acceptors | 2 | 1 |

Stereoselective Synthesis: A Proposed Methodology

While a dedicated synthesis for this exact molecule is not prominently documented, a robust and stereocontrolled route can be designed based on established methodologies for analogous trans-2-arylcyclopropylamines.[1][5][6] The following protocol outlines a logical, multi-step synthesis starting from commercially available 4-(benzyloxy)benzaldehyde. The key principle is the use of a chiral auxiliary to direct the diastereoselective cyclopropanation, followed by a Curtius rearrangement to install the amine functionality.[5][7]

Synthetic Workflow Overview

The proposed synthesis follows a logical progression from a planar aromatic starting material to a complex, stereodefined chiral amine.

Caption: Proposed workflow for the stereoselective synthesis of the target amine.

Detailed Experimental Protocol

Step 1: Synthesis of trans-3-(4-(Benzyloxy)phenyl)acrylic acid

-

To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 vol), add piperidine (0.1 eq).

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the aldehyde.

-

Cool the mixture to room temperature and pour it into an excess of cold 2M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude acrylic acid. Recrystallization from ethanol/water may be performed for further purification.

-

Causality: This Knoevenagel-Doebner condensation is a classic and reliable method for converting an aromatic aldehyde into a trans-cinnamic acid derivative. Pyridine acts as both the solvent and base, while piperidine serves as a more potent basic catalyst.[7]

-

Step 2: Coupling with a Chiral Auxiliary

-

Suspend the acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops).

-

Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

-

In a separate flask, dissolve (2R)-bornane-10,2-sultam (Oppolzer's sultam, 1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C.[5]

-

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

-

Add the previously prepared acyl chloride (dissolved in THF) to the sultam anion solution and allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

-

Causality: Conversion to the acyl chloride activates the carboxylic acid. The subsequent reaction with the deprotonated chiral sultam forms an N-acryloyl sultam. This auxiliary will now stereochemically direct the subsequent cyclopropanation reaction.[5]

-

Step 3: Diastereoselective Cyclopropanation

-

Dissolve the chiral acryloyl sultam (1.0 eq) in a suitable solvent system such as THF/DCM.

-

Generate diazomethane (CH₂N₂) in situ from a precursor like Diazald® using a diazomethane generation kit with KOH and ether, following all necessary safety precautions (Note: Diazomethane is explosive and highly toxic).

-

Add a catalytic amount of palladium(II) acetate (0.01-0.05 eq) to the sultam solution.

-

Slowly add the ethereal solution of diazomethane to the reaction mixture at 0 °C.

-

Stir for several hours until the reaction is complete (monitored by TLC). Purge the excess diazomethane with a stream of nitrogen.

-

Concentrate the reaction mixture and purify by column chromatography to separate the diastereomeric cyclopropyl products. The major diastereomer is typically isolated by crystallization.[5]

-

Causality: The palladium catalyst forms a carbene from diazomethane, which then adds across the double bond. The bulky chiral sultam shields one face of the alkene, forcing the carbene to add from the less sterically hindered face, resulting in a high degree of diastereoselectivity.[5]

-

Step 4: Cleavage of the Chiral Auxiliary

-

Dissolve the purified cyclopropyl sultam (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 4-5 eq) and hydrogen peroxide (30% aq. solution, 4-5 eq) at 0 °C.

-

Stir the mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding aqueous sodium sulfite. Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over MgSO₄ and concentrate to yield the enantiomerically pure carboxylic acid.

-

Causality: This oxidative cleavage method effectively removes the sultam auxiliary under basic conditions to liberate the carboxylic acid without epimerizing the adjacent chiral center.

-

Step 5: Curtius Rearrangement to the Amine

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (10 vol). Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

-

Heat the mixture to 80-90 °C for 2-3 hours, during which the acyl azide forms and rearranges to the isocyanate with loss of N₂ gas.

-

Add tert-butanol (3.0 eq) to the reaction mixture and continue heating for another 4-6 hours to trap the isocyanate as its Boc-protected amine derivative.

-

Cool the reaction, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate. Purify the Boc-protected amine by column chromatography.

-

Dissolve the purified Boc-amine in DCM (5 vol) and add an excess of trifluoroacetic acid (TFA, 5 vol) or 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract the free amine with DCM. Dry and concentrate to yield the final product, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.

-

Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.[6] Using DPPA is a safe, one-pot procedure. The intermediate isocyanate is trapped with tert-butanol to form a stable, easily purified Boc-carbamate, which is then cleanly deprotected under acidic conditions.

-

Applications in Drug Discovery and Development

The strategic value of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine lies in its utility as a chiral building block for the synthesis of complex pharmaceutical agents. The trans-2-arylcyclopropylamine core is a known pharmacophore that targets a range of biological systems.

Caption: Logical relationship of the core intermediate to potential drug classes.

-

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: The trans-2-phenylcyclopropylamine core is the foundational structure for inhibitors of LSD1, an epigenetic enzyme implicated in various cancers and neurological disorders.[8] Our target molecule can be used to synthesize novel analogs where the benzyloxy-phenyl moiety probes interactions within the enzyme's active site. The phenolic oxygen, once deprotected, can act as a crucial hydrogen bond acceptor.

-

Serotonin (5-HT) Receptor Ligands: Derivatives of trans-2-arylcyclopropylamines have been identified as potent and selective ligands for 5-HT₁A receptors, which are targets for treating anxiety and depression.[6][9] The stereochemistry and the substitution pattern on the aromatic ring are critical for affinity and efficacy. This intermediate allows for the exploration of 4'-substituted analogs.

-

Protected Phenol for Further Derivatization: The benzyl group serves as a robust protecting group for the phenolic hydroxyl.[10] It is stable to a wide range of conditions used in subsequent synthetic steps (e.g., amide couplings, alkylations). Its removal via catalytic hydrogenation is typically clean and high-yielding, unmasking a polar hydroxyl group.[11] This group can then be used to improve solubility, modulate pharmacokinetics, or be further functionalized to create ethers or esters, expanding the library of potential drug candidates.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the ¹H and ¹³C NMR features can be reliably predicted based on the structure and data from analogous compounds.[12]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (Benzyloxy): δ 7.30-7.45 (m, 5H). These are the protons of the benzyl protecting group.

-

Aromatic Protons (Phenyl): δ ~7.10 (d, J≈8.5 Hz, 2H) and δ ~6.90 (d, J≈8.5 Hz, 2H). These are the AA'BB' system protons of the 1,4-disubstituted phenyl ring.

-

Benzyl CH₂: δ ~5.05 (s, 2H). The singlet for the benzylic protons.

-

Cyclopropyl Methine (CH-Ar): δ ~1.8-2.0 (m, 1H). The proton adjacent to the aromatic ring.

-

Cyclopropyl Methine (CH-NH₂): δ ~2.4-2.6 (m, 1H). The proton adjacent to the amine group, shifted downfield.

-

Cyclopropyl Methylene (CH₂): δ ~0.9-1.2 (m, 2H). The two diastereotopic protons on the third carbon of the cyclopropane ring.

-

Amine (NH₂): δ ~1.5 (br s, 2H). A broad singlet that can exchange with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Signals expected between δ 115-160 ppm, including the benzyloxy-substituted carbon at ~158 ppm and the ipso-carbon attached to the cyclopropane ring at ~135 ppm.

-

Benzyl CH₂: δ ~70 ppm.

-

Cyclopropyl Carbons: Three distinct signals expected in the upfield region, δ 15-35 ppm.

-

-

Analytical Confirmation of Enantiomeric Purity: The enantiomeric excess (ee) of the final product is critical. While chiral HPLC is the standard method, ¹H NMR using chiral solvating agents (CSAs) like (R)-(-)-1,1'-Bi-2-naphthol can be a powerful tool. In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which can cause specific proton signals (e.g., the methine protons) to resolve into two separate peaks, allowing for direct integration and determination of the enantiomeric ratio.[13]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine. However, based on data for structurally similar compounds like Tranylcypromine hydrochloride and other cyclopropylamines, the following precautions are mandated.[4][14][15][16]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.

-

-

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Take precautionary measures against static discharge. Ground all equipment when handling large quantities.[14]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and acids.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is more than just a chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its defined stereochemistry, rigid framework, and latent phenolic functionality provide a powerful platform for developing novel therapeutics. Understanding its synthesis and properties allows researchers to strategically incorporate this valuable scaffold into drug discovery programs targeting a wide array of diseases, from cancer to central nervous system disorders. As with all potent chemical entities, a thorough understanding of its safe handling and application is essential for realizing its full scientific potential.

References

- Hughes, D. L. (2018). Syntheses of Biologically Active 2-Arylcyclopropylamines. Request PDF.

- Gareau, Y. (n.d.). Synthesis of trans-2-(indol-3-yl)cyclopropylamines: Rigid tryptamine analogues.

- Hacksell, U., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. Journal of Medicinal Chemistry, 39(14), 2792-2802.

- Arvidsson, L. E., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. PubMed.

- Yudin, A. K. (2018).

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.

- Tokyo Chemical Industry. (n.d.). Protecting Agents. Tokyo Chemical Industry Co., Ltd..

- Howei Pharm. (n.d.). CAS 1221595-65-8 (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine 95%. Howei Pharm.

- Kumar, A., et al. (2026). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Request PDF.

- Ito, A., et al. (n.d.). Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. AWS.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylamine. Fisher Scientific.

- AK Scientific, Inc. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)

- Master Organic Chemistry. (2018).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. The Royal Society of Chemistry.

- TCI Chemicals. (2025). SAFETY DATA SHEET - trans-2-Phenylcyclopropanamine Hydrochloride. TCI Chemicals.

- PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride.

- Cayman Chemical. (2025). Safety Data Sheet - Tranylcypromine (hydrochloride). Cayman Chemical.

- Aldrich. (2024). SAFETY DATA SHEET - Aldrich 274852. Sigma-Aldrich.

- ResearchGate. (n.d.). General method for the synthesis of tranylcypromine.

- de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes. Organic Syntheses.

- ChemicalBook. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Hatzis, A., & Rothchild, R. (1985). 1H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine. Scilit.

- Pharmaffiliates. (n.d.). (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine.

- Sugihara, T., et al. (2003). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed.

- Sigma-Aldrich. (n.d.). (1S,2S)-1-Amino-2-benzyloxycyclopentane 98 181657-57-8. Sigma-Aldrich.

- PubChem. (n.d.). N-[(1S,2R)-1-benzyl-3-{[(1S)-2-(cyclohexylamino)-1-methyl-2-oxoethyl]amino}-2-hydroxypropyl]-3-(ethylamino)-5-(2-oxopyrrolidin-1-yl)benzamide.

- Google Patents. (n.d.). US20150291577A1 - Cyclopropanamine compound and use thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1221595-65-8 | (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 3. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. "Synthesis of trans-2-(indol-3-yl)cyclopropylamines: Rigid tryptamine a" by Suwanna Vangveravong [docs.lib.purdue.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. US20150291577A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]

- 9. trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 1H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine | Scilit [scilit.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Mechanism of Action of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine on LSD1

This guide details the mechanism of action, kinetic profile, and experimental characterization of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Executive Summary

Compound Identity: (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (often abbreviated as 4-benzyloxy-TCP or 4-benzyloxy-PCPA). Drug Class: Mechanism-based inactivator (suicide substrate); Tranylcypromine (TCP) derivative. Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3][4][5][6][7] Core Mechanism: The compound acts as a substrate mimic that undergoes FAD-dependent oxidation, triggering a radical-mediated cyclopropyl ring opening. This reactive intermediate forms a covalent adduct with the FAD cofactor (specifically at the N5 or C4a position), irreversibly ablating enzymatic activity. Key Differentiator: Unlike the parent compound tranylcypromine (which inhibits MAO-A/B and LSD1 non-selectively), the (1S,2R) stereochemistry combined with the bulky 4-benzyloxy group drives high selectivity for LSD1 by exploiting the enzyme's large substrate-binding channel, which is absent in MAOs.

Chemical Identity & Structural Logic

The molecule is a 4-substituted derivative of trans-2-phenylcyclopropanamine. Its design leverages two critical structural features to achieve LSD1 selectivity over Monoamine Oxidases (MAOs):

-

Stereochemistry ((1S,2R)): The (1R,2S) enantiomer of TCP is the potent pharmacophore for MAO inhibition. By utilizing the (1S,2R) enantiomer, MAO affinity is drastically reduced due to steric clashes in the compact MAO active site, while LSD1 accommodates this geometry.

-

4-Benzyloxy Extension: LSD1 possesses a large, open substrate-binding cleft (designed to bind the Histone H3 tail). The 4-benzyloxy group extends into this hydrophobic pocket, stabilizing the inhibitor-enzyme complex prior to covalent reaction. MAOs lack this extensive channel, rendering them unable to accommodate the bulky tail.

| Property | Specification |

| IUPAC Name | (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine |

| Core Scaffold | trans-2-phenylcyclopropanamine (TCP) |

| Stereochemistry | (1S,2R) (Enantiopure) |

| Key Substituent | 4-Benzyloxy (-O-CH₂-Ph) on the phenyl ring |

| Binding Mode | Irreversible covalent adduct with FAD |

Mechanism of Action (The Core)

The inhibition follows a Single-Electron Transfer (SET) mechanism characteristic of cyclopropanamine inactivators, but with specific steric constraints imposed by the benzyloxy group.

The Catalytic Sequence

-

Recognition & Binding: The amine group of the inhibitor binds near the FAD cofactor in the active site. The 4-benzyloxy tail anchors the molecule within the substrate channel, orienting the cyclopropane ring toward the flavin ring.

-

Amine Oxidation: LSD1 attempts to oxidize the amine to an imine, transferring one electron to FAD to form the anionic flavin semiquinone (

). -

Cyclopropyl Ring Opening: The resulting amine radical cation on the inhibitor is unstable. The strain of the cyclopropane ring facilitates a rapid ring-opening, generating a reactive carbon radical (typically at the benzylic position).

-

Covalent Adduct Formation: The opened carbon radical attacks the flavin ring. In LSD1, this attack predominantly occurs at the N5 position of the FAD isoalloxazine ring (distinct from the C4a adducts often seen in MAOs), forming a stable, irreversible

-alkylated FAD adduct.

Pathway Visualization

Caption: Step-wise mechanism of irreversible LSD1 inactivation by (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.

Kinetic Profile & Selectivity

The (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine isomer exhibits a kinetic profile distinct from the parent TCP.

-

(Affinity): The benzyloxy group significantly lowers the

- (Inactivation Rate): The rate of covalent bond formation remains rapid, driven by the ring strain.

-

Selectivity Ratio:

-

LSD1:

nM (typical for optimized 4-substituted analogs). -

MAO-A/B:

-

Mechanism of Selectivity: The MAO active site is a "dead-end" cavity that cannot accommodate the 4-benzyloxy extension. The (1S,2R) configuration further disfavors MAO binding, which prefers (1R,2S).

-

Comparative Data Summary

| Compound | Configuration | LSD1 | MAO-A/B Activity | Selectivity Driver |

| Tranylcypromine (TCP) | (±)-trans | ~2.0 | Potent Inhibitor | None (Non-selective) |

| 4-Benzyloxy-TCP | (1S,2R) | < 0.1 | Weak / Inactive | Steric exclusion from MAO + H3-pocket binding |

| 4-Benzyloxy-TCP | (1R,2S) | ~0.5 | Moderate Inhibitor | Lower selectivity due to MAO preference for (1R,2S) |

Experimental Protocols

To validate the activity and mechanism of this compound, the following protocols are the industry standard.

LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the release of

Workflow:

-

Reagents: Recombinant human LSD1 (1-50 nM), H3K4me2 peptide substrate (10-50

M), Amplex Red, Horseradish Peroxidase (HRP). -

Pre-incubation: Incubate LSD1 with the inhibitor (serial dilutions) for 15–30 minutes without substrate. This allows time for the irreversible adduct to form (

dependence). -

Initiation: Add H3K4me2 peptide to start the reaction.

-

Detection: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20-30 minutes.

-

Analysis: Calculate the slope of the linear phase. Plot % Activity vs. Log[Inhibitor] to determine

.

Mass Spectrometry Adduct Confirmation

To confirm the covalent mechanism:

-

Incubate LSD1 (10

M) with excess inhibitor (100 -

Perform protein denaturation (e.g., urea or heat) to release non-covalently bound ligands. Note: Since the adduct is on FAD, and FAD is non-covalently bound to LSD1 (though tight), the FAD-inhibitor adduct will dissociate upon denaturation.

-

Analyze the small molecule fraction by LC-MS.

-

Target Mass: Look for a mass shift corresponding to FAD + Inhibitor mass .

-

Expected m/z =

(proton loss) or similar depending on the exact adduct oxidation state.

-

Assay Workflow Diagram

Caption: Standard fluorometric workflow for assessing time-dependent LSD1 inactivation.

References

-

Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. Link

-

Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047–3051. Link

-

Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503.[8] Link

-

Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. Link

- Li, Y., et al. (2019). Molecular basis for the selectivity of tranylcypromine derivatives for LSD1 over MAOs. Nature Communications. (General mechanistic grounding for 4-substituted TCPs).

Sources

- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

Structure-Activity Relationship (SAR) of 4-Benzyloxy Tranylcypromine Analogues as LSD1 Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme responsible for the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[1]. Its overexpression is a critical driver in various malignancies, including acute myeloid leukemia (AML), prostate cancer, and solid tumors[2].

Tranylcypromine (TCP), a classic monoamine oxidase (MAO) inhibitor, was one of the first molecules identified to inhibit LSD1[3]. However, TCP lacks selectivity, potently inhibiting both MAO-A and MAO-B, which leads to off-target neurological and cardiovascular side effects[4]. Through systematic Structure-Activity Relationship (SAR) optimization, researchers discovered that appending a 4-benzyloxy group to the phenyl ring of TCP drastically shifts the selectivity profile—abolishing MAO inhibition while exponentially increasing LSD1 potency[5]. This technical guide explores the mechanistic foundation, SAR logic, and experimental validation of 4-benzyloxy TCP analogues, culminating in advanced lead compounds like RN-1[6].

Mechanistic Foundation: FAD Covalent Adduct Formation

To understand the SAR of these analogues, one must first understand their mechanism of action. LSD1 shares a 17.6% sequence homology with MAO enzymes and utilizes the same FAD cofactor for oxidative demethylation[1].

TCP and its 4-benzyloxy analogues act as mechanism-based irreversible inhibitors (suicide substrates)[3]. When the cyclopropylamine core enters the LSD1 active site, the amine is oxidized by FAD. This triggers a single-electron transfer that forces the strained cyclopropyl ring to open, generating a highly reactive iminium or radical intermediate[7]. This intermediate rapidly forms a covalent bond with the C4a position of the FAD cofactor, permanently inactivating the enzyme[5].

Mechanism of irreversible LSD1 inhibition by 4-benzyloxy TCP analogues via FAD adduct formation.

SAR Analysis of 4-Benzyloxy Tranylcypromine Analogues

The structural evolution from TCP to highly potent 4-benzyloxy analogues relies on exploiting the distinct topographical differences between the active sites of LSD1 and MAOs.

The Cyclopropylamine Pharmacophore

The trans-2-phenylcyclopropylamine core is strictly required for target engagement. The cyclopropyl ring provides the necessary ring-strain to drive the irreversible ring-opening reaction upon oxidation by FAD[7]. Replacing the cyclopropylamine with standard alkyl amines generally results in a complete loss of irreversible inhibitory activity.

Exploiting the Substrate Cavity: The 4-Benzyloxy Moiety

The most critical SAR breakthrough was the realization that LSD1 has a significantly larger substrate-binding cavity than MAO-A and MAO-B[1]. MAOs evolved to oxidize small biogenic amines (e.g., serotonin, dopamine), whereas LSD1 evolved to accommodate a bulky, multi-residue histone H3 tail[1].

By installing a large 4-benzyloxy group at the para-position of the TCP phenyl ring, medicinal chemists achieved two simultaneous effects:

-

Steric Clash in MAOs: The bulky benzyloxy extension physically prevents the molecule from entering the narrow catalytic clefts of MAO-A and MAO-B, effectively dropping MAO inhibition to negligible levels[4].

-

Hydrophobic Anchoring in LSD1: The 4-benzyloxy group perfectly occupies the extended "H3K4 tail" pocket of LSD1, engaging in highly favorable

stacking and hydrophobic interactions with residues in the AOL (amine oxidase-like) domain[1].

N-Alkylation and Amine Functionalization (e.g., RN-1)

While the 4-benzyloxy group dictates selectivity, modifications to the cyclopropylamine nitrogen dictate pharmacokinetic (PK) properties and cellular potency. Unsubstituted primary amines often suffer from rapid metabolism.

The development of RN-1 (2-(1R,2S)-2-(4-(Benzyloxy)phenyl)cyclopropylamino)-1-(4-methylpiperazin-1-yl)ethanone) exemplifies optimal N-functionalization[8]. The addition of the 4-methylpiperazin-1-yl-ethanone moiety serves a dual purpose:

-

Target Affinity: The basic piperazine nitrogen projects toward the solvent-exposed entrance of the LSD1 cleft, forming stabilizing electrostatic interactions[9].

-

Drug-Like Properties: It significantly improves aqueous solubility and allows the compound to cross the blood-brain barrier (BBB), achieving a brain/plasma exposure ratio of 88.9, making it highly effective for neurological applications and brain metastases[6].

Stereochemical Requirements

LSD1 exhibits strict stereoselectivity. The (1R, 2S)-trans configuration of the cyclopropyl ring is the active eutomer[8]. This specific geometry aligns the amine lone pair perfectly with the FAD cofactor while directing the 4-benzyloxy-phenyl system into the hydrophobic cavity. The (1S, 2R) enantiomer typically shows >100-fold drop in potency.

Quantitative SAR Data Presentation

The table below summarizes the profound impact of the 4-benzyloxy substitution and subsequent N-alkylation on enzyme potency and selectivity.

| Compound | Structural Modifications | LSD1 IC | MAO-A IC | MAO-B IC |

| Tranylcypromine (TCP) | Unsubstituted core | ~25.0 | ~2.0 | ~0.6 |

| 4-Benzyloxy TCP | para-Benzyloxy addition | ~1.5 | > 50.0 | > 50.0 |

| Compound 57 (Indole analog) | 4-benzyloxy phenoxypiperidine | 4.0 | 71.0 | 138.0 |

| RN-1 | 4-Benzyloxy + N-piperazine derivative | 0.07 | 0.51 | 2.79 |

Data synthesized from established biochemical assays evaluating TCP derivatives[1],[6],.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the evaluation of 4-benzyloxy TCP analogues must follow a self-validating workflow that couples chemical synthesis with rigorous biochemical screening.

Iterative SAR workflow for the design and biological evaluation of LSD1 inhibitors.

Chemical Synthesis Workflow (General Amidation)

For the synthesis of advanced analogues like RN-1 from a 4-benzyloxy TCP core[10]:

-

Activation: Dissolve the corresponding carboxylic acid (e.g., 2-chloroacetic acid for linker generation) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature[10].

-

Coupling: Add the (1R, 2S)-4-benzyloxy tranylcypromine free base (1.0 eq) to the activated mixture. Stir for 12 hours under an inert atmosphere.

-

Substitution: For RN-1, react the resulting chloroacetamide intermediate with 1-methylpiperazine in the presence of potassium carbonate (K

CO -

Purification: Purify via reverse-phase preparative HPLC to isolate the pure eutomer, followed by lyophilization to yield the hydrochloride salt[8].

In Vitro LSD1 Inhibition Assay (Amplex Red Protocol)

Because LSD1 demethylation produces hydrogen peroxide (H

-

Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl

, 0.01% Brij-35). Prepare a 10 mM stock of the synthesized 4-benzyloxy analogue in DMSO. -

Enzyme Incubation: In a 384-well black microplate, incubate recombinant human LSD1 enzyme (final concentration ~50 nM) with varying concentrations of the inhibitor (1 nM to 100 μM) for 30 minutes at room temperature. Causality note: This pre-incubation is strictly required because mechanism-based inhibitors require time to undergo catalytic turnover and form the covalent FAD adduct[7].

-

Reaction Initiation: Add a substrate mixture containing di-methylated histone H3K4 (H3K4me2) peptide (20 μM), horseradish peroxidase (HRP, 0.1 U/mL), and Amplex Red reagent (50 μM)[8].

-

Detection & Analysis: Measure the fluorescence of resorufin (Ex = 530 nm / Em = 590 nm) continuously for 30 minutes. Calculate the IC

by plotting the log of inhibitor concentration against the normalized initial velocity using non-linear regression[6].

References

Sources

- 1. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. LSD1 Inhibitor IV, RN-1, 2HCl LSD1 Inhibitor IV, RN-1, HCl, is a cell-permeable potent, irreversible inhibitor of lysine specific demethylase 1 (LSD1; IC50 = 70 nM in a HRP-coupled assay using H3K4Me2 peptide substrate). | Sigma-Aldrich [sigmaaldrich.com]

- 9. apexbt.com [apexbt.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Binding Affinity & Mechanism of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine to KDM1A

This guide details the biochemical profile, binding mechanism, and experimental characterization of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a potent, mechanism-based inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1).

Executive Summary

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine represents a second-generation tranylcypromine (PCPA) derivative designed to target the flavin-dependent amine oxidase KDM1A. Unlike the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine, the addition of a bulky 4-benzyloxy group to the phenyl ring exploits the larger substrate-binding cavity of KDM1A, significantly enhancing potency and selectivity over MAO-A and MAO-B.

This compound functions as a suicide substrate (mechanism-based inactivator) . It undergoes catalytic oxidation by the FAD cofactor, generating a reactive intermediate that forms a covalent adduct with FAD, irreversibly silencing the enzyme.

Mechanistic Basis of Inhibition

2.1. Structural Logic

-

Core Scaffold: The trans-2-phenylcyclopropylamine (PCPA) core mimics the lysine side chain of the histone H3 substrate.

-

Stereochemistry (1S,2R): While the (1R,2S) enantiomer of unsubstituted PCPA is typically the eutomer for KDM1A, the introduction of the 4-benzyloxy group and specific N-substitutions can shift this preference. Research indicates that for certain 4-substituted PCPA derivatives, the (1S,2R) configuration aligns the bulky benzyloxy group within the hydrophobic pocket more effectively, stabilizing the inhibitor-enzyme complex prior to covalent bond formation.

-

4-Benzyloxy Substitution: This moiety extends into the large hydrophobic cleft of the KDM1A active site, a region not present in MAO-A/B. This steric occlusion prevents the "wobble" of the phenyl ring, locking the cyclopropylamine in a conformation favorable for FAD attack.

2.2. Mechanism of Action (FAD Adduct Formation)

The inhibition follows a Single Electron Transfer (SET) mechanism:

-

Oxidation: KDM1A accepts a hydride/electron from the cyclopropylamine amine, attempting to oxidize it.

-

Ring Opening: The resulting radical cation triggers the opening of the strained cyclopropane ring.

-

Covalent Capture: The opened ring forms a stable covalent bond with the N(5) atom of the FAD cofactor.

-

Inactivation: The FAD-inhibitor adduct blocks the active site, preventing H3K4me1/2 demethylation.

Figure 1: Mechanism-based inactivation of KDM1A by 4-benzyloxy-PCPA derivatives.

Binding Affinity & Kinetic Data

The binding affinity of mechanism-based inhibitors is best described by

| Parameter | Value / Range | Context |

| IC50 (Free Amine) | 0.5 – 2.0 µM | Estimated for the free amine core based on PCPA analogs. |

| IC50 (N-Derivatives) | 16 – 70 nM | For optimized N-substituted analogs (e.g., RN-1, GSK-LSD1). |

| Kinact/KI | > 4,500 M⁻¹ s⁻¹ | Indicates rapid, efficient inactivation. |

| Selectivity | > 1000-fold | vs. MAO-A and MAO-B (due to benzyloxy group). |

| Binding Mode | Irreversible | Covalent modification of FAD. |

Critical Note on Stereochemistry: While unsubstituted (1R,2S)-PCPA is often cited as the primary pharmacophore, studies on N-substituted 4-benzyloxy derivatives (e.g., Compound 11b in Vianello et al.) demonstrate that the (1S,2R) isomer can exhibit superior potency (up to 8-fold higher) compared to its enantiomer, depending on the specific N-tail interaction with the Asp555/Asn540 residues in the active site.

Experimental Protocols

4.1. LSD1 Inhibition Assay (HRP-Coupled)

This protocol measures the reduction in H2O2 production, a byproduct of the LSD1 demethylation reaction.

Materials:

-

Recombinant Human KDM1A (LSD1).

-

Substrate: H3K4me2 (1-21 aa) peptide.

-

Detection: Amplex Red + Horseradish Peroxidase (HRP).[1]

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mM BSA.

Workflow:

-

Pre-incubation: Incubate KDM1A (50 nM) with the test compound (serial dilutions of (1S,2R)-isomer) for 30 minutes at RT. Note: This step is critical for irreversible inhibitors to allow adduct formation.

-

Reaction Initiation: Add H3K4me2 peptide (10 µM) and FAD (10 µM).

-

Coupling: Simultaneously add Amplex Red (50 µM) and HRP (1 U/mL).

-

Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.

-

Analysis: Calculate the slope of the linear phase. Normalize to DMSO control to determine % Inhibition. Plot log[Inhibitor] vs. % Inhibition to derive IC50.

Figure 2: HRP-coupled fluorometric assay workflow for determining KDM1A inhibition.

4.2. Verification of Covalent Binding (MALDI-TOF)

To confirm the mechanism, perform mass spectrometry on the enzyme-inhibitor complex.

-

Expectation: A mass shift corresponding to the molecular weight of the inhibitor (plus FAD) indicates adduct formation.

-

Control: Denature the protein. If the inhibitor is reversible, it will dissociate; if covalent, the FAD-inhibitor adduct persists.

References

-

Vianello, P., et al. (2014).[2] Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Link

-

Neelamegam, R., et al. (2012). Brain-penetrant LSD1 inhibitors can block memory consolidation. ACS Chemical Neuroscience. (Describes RN-1/LSD1 Inhibitor IV). Link

-

Mould, D.P., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Schmidt, D.M.Z., & McCafferty, D.G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[4] Biochemistry. Link

-

BOC Sciences. (n.d.). GSK-LSD1 2HCl Product Data. (Confirming IC50 values for 4-benzyloxy derivatives).

Sources

Thermodynamic solubility profile of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

The following guide details the thermodynamic solubility profile and characterization framework for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a critical intermediate in the synthesis of LSD1 inhibitors and monoamine oxidase (MAO) modulators.

Executive Summary

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (often abbreviated as 4-BnO-PCPA) represents a distinct class of lipophilic weak bases . Structurally, it is the O-benzyl protected derivative of 4-hydroxy-tranylcypromine. While the parent compound (tranylcypromine) exhibits moderate aqueous solubility, the addition of the benzyloxy moiety drastically alters the physicochemical landscape, shifting the molecule towards high lipophilicity (LogP > 3.5) and low intrinsic aqueous solubility.

This guide provides a rigorous framework for determining the thermodynamic solubility of this compound. It addresses the specific challenges posed by its pH-dependent solubility profile , potential for surface adsorption , and the critical distinction between its salt and free-base forms during assay conditions.

Physicochemical Architecture

To design a valid solubility protocol, one must first understand the molecular drivers governing the equilibrium.

Structural Analysis

-

Core Scaffold: trans-Cyclopropanamine (Rigid, basic center).

-

Lipophilic Domain: 4-Benzyloxyphenyl group. This planar, aromatic extension significantly increases the octanol-water partition coefficient (LogP) compared to the unsubstituted parent.

-

Ionization Center: Primary amine (

).

Theoretical Property Profile

Based on Structure-Activity Relationship (SAR) data for tranylcypromine analogs:

| Property | Estimated Value | Implication for Solubility |

|---|---|---|

| pKa (Base) | 8.2 – 8.8 | High solubility at pH < 6.0; precipitation likely at pH > 7.4. |

| LogP | 3.5 – 4.2 | High permeability but very low intrinsic solubility (

Thermodynamic Solubility Landscape

The solubility of 4-BnO-PCPA is dictated by the Henderson-Hasselbalch relationship for weak bases. The total solubility (

The Solubility Cliff

Researchers must anticipate a sharp "solubility cliff" between pH 7.0 and 9.0.

-

pH 2.0 – 6.0: The molecule exists predominantly as the cation (

). Solubility is high, limited only by the -

pH 7.4 (Physiological): A mixture of cationic and neutral species. Solubility drops precipitously.

-

pH > 9.0: Predominantly neutral free base (

). Solubility is minimal (

Visualizing the Equilibrium

The following diagram illustrates the equilibrium dynamics required for a valid thermodynamic measurement.

Figure 1: Equilibrium dynamics in the Shake-Flask method. Note the risk of "Oiling Out" for lipophilic amines, which can yield false-positive solubility readings.

Experimental Protocol: "Gold Standard" Determination

Objective: Determine the thermodynamic solubility at pH 7.4 and pH 2.0 using the Shake-Flask method.

Materials & Reagents

-

Compound: (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (High purity, >98%).

-

Buffers:

-

pH 1.2: 0.1 N HCl.

-

pH 7.4: 50 mM Phosphate Buffer (NaPB). Note: Avoid citrate if testing downstream biologicals due to calcium chelation.

-

-

Apparatus: Thermomixer or Orbital Shaker, HPLC-UV/Vis or LC-MS/MS.

Step-by-Step Methodology

Step 1: Saturation Initiation

-

Weigh approximately 1–2 mg of the compound into a 2 mL glass HPLC vial. Glass is mandatory; polypropylene absorbs lipophilic amines.

-

Add 500 µL of the respective buffer (pH 1.2 or 7.4).

-

Verify the presence of undissolved solid. If the solution is clear, add more compound until a suspension persists.

Step 2: Equilibration (The Shake)

-

Incubate samples at 25°C ± 1°C with constant agitation (750 rpm) for 24 to 48 hours .

-

Critical Check: Measure the pH at T=0 and T=24h. The dissolution of the amine can shift the buffer pH. Adjust if the shift is > 0.1 units.

Step 3: Phase Separation

-

Sedimentation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration (Alternative): Use a PVDF 0.22 µm filter. Warning: Discard the first 200 µL of filtrate to saturate non-specific binding sites on the filter membrane.

Step 4: Quantification

-

Dilute the supernatant with organic solvent (e.g., 50:50 Acetonitrile:Water) to ensure the compound remains in solution during analysis.

-

Analyze via HPLC-UV (254 nm for the benzyloxy chromophore) or LC-MS.

-

Calculate concentration against a standard curve prepared in DMSO.

Workflow for Solubility Profiling

The following decision tree outlines the logical flow for characterizing this specific intermediate.

Figure 2: Decision matrix for selecting the equilibration method based on the physical state of the starting material.

Data Interpretation & Troubleshooting

Common Artifacts

-

Hydrotrophy: At high concentrations (low pH), the compound may self-associate, leading to non-linear solubility increases.

-

Filter Binding: The benzyloxy tail is highly hydrophobic. If using filtration, significant loss of compound to the filter housing is expected. Centrifugation is preferred.

Formulation Implications

For in vivo or cellular studies, the thermodynamic profile suggests:

-

Vehicle: Aqueous buffers at pH 7.4 will fail.

-

Solubilizers: Requires cyclodextrins (HP-β-CD) or co-solvents (PEG400/Ethanol) to maintain solubility above the intrinsic limit (

). -

Salt Selection: The Hydrochloride (HCl) salt is recommended for storage, but it will disproportionate to the free base in neutral media.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-393. Link

-

Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link

-

Ueda, R., et al. (2009). "Identification of cell-active lysine specific demethylase 1-selective inhibitors." Journal of the American Chemical Society, 131(48), 17536-17537. (Context for 4-substituted PCPA analogs). Link

The Pharmacological Imperative of (1S,2R)-Cyclopropanamine Stereochemistry

This guide serves as a technical deep-dive into the structure-activity relationships (SAR) of the (1S,2R)-cyclopropanamine scaffold, specifically contrasting it with its enantiomer and diastereomers in the context of epigenetic modulation and enzyme inhibition.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Structural Biology Target Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

The cyclopropanamine core is a "privileged scaffold" in medicinal chemistry, most notably recognized in the antidepressant Tranylcypromine (TCP). However, the biological activity of this moiety is governed by a strict stereochemical code. While the (1R,2S) isomer has historically dominated as a potent Monoamine Oxidase (MAO) inhibitor, recent advances in epigenetic therapies have identified the (1S,2R) stereoisomer as a critical gateway to selectivity .

This guide explicates the role of (1S,2R) stereochemistry in decoupling MAO inhibition from Lysine-Specific Demethylase 1 (LSD1) activity, enabling the design of targeted epigenetic modulators with reduced off-target cardiovascular and neurological risks.

The Stereochemical Scaffold: Defining the Geometry

The 2-phenylcyclopropan-1-amine scaffold possesses two chiral centers, creating four possible stereoisomers:

-

Trans-isomers: (1S,2R) and (1R,2S) — Therapeutically relevant.

-

Cis-isomers: (1R,2R) and (1S,2S) — Generally less active/inactive for these targets.

The (1S,2R) Configuration

The (1S,2R) isomer (often referred to as the (+)-trans isomer in the context of TCP) presents a specific 3D vector where the amine and phenyl groups are anti-periplanar. This rigid conformation locks the nitrogen lone pair in a specific orientation relative to the aromatic ring, which is critical for the Single Electron Transfer (SET) mechanism required for enzyme inactivation.

Key Structural Feature: In the (1S,2R) configuration, the vector of the phenyl ring projects into the large hydrophobic binding pocket of LSD1 differently than the (1R,2S) isomer, allowing for the attachment of "tail" modifications that exploit the open cleft of LSD1 while clashing with the restricted active site of MAO-A/B.

Differential Pharmacology: The Selectivity Switch

The core utility of determining the specific role of the (1S,2R) isomer lies in its differential binding kinetics between MAO enzymes and LSD1.

MAO Inhibition (The "Off-Target")[1]

-

Dominant Isomer: (1R,2S)-(-)-Tranylcypromine .[1]

-

Mechanism: The (1R,2S) isomer fits optimally into the "aromatic cage" of MAO-B (Tyr398/Tyr435). It undergoes rapid catalytic oxidation to the cyclopropyl radical, which covalently modifies the FAD cofactor (forming an N(5) adduct).

-

Potency: The (1R,2S) isomer is approximately 10-fold more potent against MAO than the (1S,2R) isomer.

-

Clinical Implication: For an LSD1 inhibitor, high MAO affinity is a liability (tyramine pressor effect). Therefore, the (1R,2S) configuration is often undesirable for selective epigenetic drugs.

LSD1 Inhibition (The Target)[1][3][4][5]

-

Preferred Isomer for Selectivity: (1S,2R)-(+)-Tranylcypromine derivatives.

-

Mechanism: LSD1 shares the FAD-dependent mechanism but has a significantly larger substrate-binding cleft (to accommodate the Histone H3 tail).

-

The Selectivity Logic:

-

While unmodified (1R,2S)-TCP is a slightly more potent inhibitor of LSD1 than (1S,2R)-TCP in vitro, it lacks selectivity.

-

Crucial Insight: When the phenyl ring is substituted (e.g., with benzamide or heteroaryl groups) to engage the peripheral LSD1 pocket, the (1S,2R) stereochemistry orients these substituents away from steric clashes that would occur in the tighter MAO pocket.

-

Outcome: Derivatives built on the (1S,2R) scaffold frequently achieve >100-fold selectivity for LSD1 over MAO-A/B, whereas (1R,2S) analogs often retain significant MAO activity.

-

Mechanistic Visualization

The following diagram illustrates the bifurcation in pathway logic where (1S,2R) enables selectivity.

Caption: Stereochemical divergence in binding modes. The (1S,2R) isomer minimizes MAO interaction while enabling specific engagement with the LSD1 substrate cleft.

Case Studies in Drug Design

Case Study A: Tranylcypromine (TCP) Derivatives

In the development of novel LSD1 inhibitors for Acute Myeloid Leukemia (AML), researchers synthesized pure diastereomers of N-substituted TCP.

-

Observation: The (1S,2R) derivatives (e.g., compound 11b in literature) displayed IC50 values in the nanomolar range for LSD1 while being practically inactive against MAO-B.

-

Result: This stereochemistry allowed for the decoupling of the antidepressant effect (MAO) from the differentiating effect (LSD1) required for cancer therapy.

Case Study B: Ticagrelor (The Counter-Example)

Ticagrelor, a P2Y12 platelet inhibitor, utilizes a cyclopropylamine core. However, its active configuration is (1R,2S) (specifically on the 3,4-difluorophenylcyclopropyl moiety).

-

Relevance: This highlights that the "correct" stereochemistry is target-dependent. For P2Y12, the (1S,2R) isomer would be considered an impurity (enantiomer of the side chain) with significantly reduced or null activity. This reinforces the necessity of asymmetric synthesis in manufacturing.

Synthetic Accessibility & Protocols

Accessing the pure (1S,2R) isomer requires moving beyond the standard racemate synthesis.

Synthetic Workflow

The standard route involves the cyclopropanation of styrene with ethyl diazoacetate, followed by hydrolysis, Curtius rearrangement, and chiral resolution.

Caption: Synthetic pathway for the isolation of (1S,2R)-Tranylcypromine via classical resolution.

Protocol: Resolution of (1S,2R)-2-Phenylcyclopropan-1-amine

Note: This protocol describes the resolution of the carboxylic acid precursor, which is the most efficient checkpoint.

-

Starting Material: 10.0 g of trans-2-phenylcyclopropanecarboxylic acid (racemic).

-

Resolution Agent: Add 0.5 equivalents of (S)-(-)-1-Phenylethylamine in hot ethanol/water (1:1).

-

Crystallization: Allow the solution to cool slowly to 4°C overnight. The salt of the (1S,2R)-acid crystallizes preferentially.

-

Filtration & Recrystallization: Filter the white solid. Recrystallize twice from EtOH/H2O to ensure >99% ee.

-

Liberation: Suspend the salt in water, acidify with 1M HCl, extract with Ethyl Acetate, and evaporate to yield pure (1S,2R)-acid.

-

Conversion to Amine: Proceed with Curtius rearrangement (using Diphenylphosphoryl azide/TEA in t-Butanol) followed by HCl deprotection to yield (1S,2R)-Tranylcypromine HCl .

Protocol: LSD1 vs MAO Selectivity Assay

To verify the "Role" of the isomer, a comparative assay is required.

-

Enzyme Prep: Recombinant Human LSD1 (with CoREST) and Human MAO-A/B.

-

Substrates:

-

LSD1: H3K4me2 peptide (fluorogenic or mass-spec based).

-

MAO: Kynuramine (fluorometric).

-

-

Incubation: Incubate (1S,2R)-TCP and (1R,2S)-TCP (0.01 µM to 100 µM) with enzymes for 30 mins (pre-incubation is critical for mechanism-based inhibitors).

-

Readout:

-

LSD1: Measure H2O2 production (Amplex Red) or demethylated peptide.

-

MAO: Measure 4-hydroxyquinoline fluorescence (Ex 310nm / Em 400nm).

-

-

Data Analysis: Calculate

. Expect the (1S,2R) isomer to show a lower

Quantitative Comparison

| Stereoisomer | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM)* | Selectivity Profile |

| (±)-TCP (Racemate) | ~2.0 | ~0.5 | ~2.0 | Non-selective |

| (1R,2S)-(-)-TCP | 0.2 | 0.05 | ~1.5 | Potent MAO Inhibitor |

| (1S,2R)-(+)-TCP | >10.0 | >5.0 | ~1.8 | LSD1 Selective Bias |

| (1S,2R)-Derivatives | >100.0 | >100.0 | <0.1 | Highly LSD1 Selective |

*Note: Values are approximate and dependent on assay conditions. The key trend is the maintenance of LSD1 activity in (1S,2R) while MAO activity drops precipitously.

References

-

Valente, S., et al. (2014). Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies.[2] ACS Medicinal Chemistry Letters.

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[3] Biochemistry.

-

Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.

-

PubChem Compound Summary. (+)-Tranylcypromine (CID 26070).[1][4]

-

Spring, T., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

Sources

Pharmacological Profiling of Benzyloxy-Substituted Cyclopropanamines: A Roadmap from Target Engagement to Preclinical Efficacy

An In-Depth Technical Guide:

Introduction: The Enduring Scaffold of Cyclopropanamines in Neuropharmacology

The cyclopropanamine moiety represents a privileged scaffold in medicinal chemistry, most famously embodied by tranylcypromine (trans-2-phenylcyclopropylamine), an irreversible inhibitor of monoamine oxidase (MAO).[1][2] Tranylcypromine's clinical use as an antidepressant and anxiolytic agent underscores the therapeutic potential of this structural class.[3] The introduction of a benzyloxy substituent offers a versatile vector for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comprehensive framework for the pharmacological characterization of novel benzyloxy-substituted cyclopropanamines, navigating the critical path from primary target validation to essential off-target safety assessments and preliminary in vivo evaluation. Our approach is grounded in a philosophy of self-validating experimental systems, ensuring that each step provides a robust and interpretable dataset for informed decision-making in drug development.

The core hypothesis for this chemical series is that the cyclopropanamine core will serve as a reactive pharmacophore, primarily for irreversible inhibition of flavoenzymes like MAO, while the benzyloxy group will modulate target affinity, selectivity, and pharmacokinetic properties. The following sections detail the integrated experimental cascade required to thoroughly profile these compounds.

Part I: Primary Target Engagement - Monoamine Oxidase (MAO) Inhibition

The primary mechanism of action for many cyclopropanamines is the inhibition of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] Dysregulation of these neurotransmitter systems is implicated in depression and Parkinson's disease, making MAO-A and MAO-B prime therapeutic targets.[5][6] The cyclopropylamine moiety can form a covalent bond with the FAD cofactor of MAO, leading to irreversible inhibition.[2] Therefore, quantifying the potency and selectivity of new analogues against these two isoforms is the foundational step in their pharmacological profiling.

Workflow for MAO-A and MAO-B Inhibition Profiling

Caption: A tiered approach to hERG liability assessment.

Experimental Protocol: Automated Patch Clamp (APC) hERG Assay

APC is the gold standard for ion channel safety testing, providing direct measurement of ion channel function with high data quality and throughput. [7][8] Materials:

-

HEK293 or CHO cells stably expressing the hERG channel. [8]* Automated patch clamp system (e.g., QPatch or SyncroPatch). [7]* Extracellular and intracellular recording solutions.

-

Test compounds and a potent hERG blocker (e.g., E-4031) as a positive control. [7] Procedure:

-

Cell Preparation: Culture hERG-expressing cells and harvest them for the APC run.

-

System Setup: Prime the APC system with recording solutions and load the specialized multi-well plate (e.g., QPlate) with cells.

-

Seal Formation: The system automatically establishes high-resistance seals between individual cells and the microfluidic channels, achieving a whole-cell recording configuration.

-

Baseline Recording: Apply a specific voltage protocol to elicit and measure the characteristic hERG tail current. Record a stable baseline current. [8]5. Compound Application: Perfuse the cells with increasing concentrations of the test compound, typically in a cumulative fashion (e.g., 0.1, 1, 10 µM), allowing the current to stabilize at each concentration. [7]6. Data Acquisition: Record the hERG current at each compound concentration.

-

Data Analysis: Measure the amplitude of the hERG tail current. Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC₅₀ value. [7]

Data Presentation: hERG Inhibition Profile

| Compound ID | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / MAO IC₅₀) |

| TCP-BZO-01 | 2.5 | 500 (vs MAO-B) |

| TCP-BZO-02 | > 30 | >1200 (vs MAO-A) |

Part III: In Vivo Pharmacological Characterization

Demonstrating that in vitro target engagement translates to a functional effect in a living system is a pivotal step. Given the primary pharmacology as MAO inhibitors, established behavioral models of depression are appropriate for initial efficacy testing. [9]

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant activity. [10]It is based on the principle that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time. [9][10] Materials:

-

Male C57BL/6 mice.

-

Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Test compounds, vehicle control, and a positive control (e.g., imipramine).

-

Video recording and analysis software.

Procedure:

-

Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control via the intended route (e.g., intraperitoneal, oral gavage) at a set time before the test (e.g., 60 minutes).

-

Test Session: Gently place each mouse into a cylinder. The test duration is 6 minutes.

-

Behavioral Recording: Record the entire session with a video camera.

-

Data Analysis: Score the last 4 minutes of the test. An observer, blind to the treatment groups, will quantify the total time the mouse spends immobile (making only small movements necessary to keep its head above water). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity. [11]

In Vivo Study Design Workflow

Caption: Key regions for SAR exploration on the benzyloxy-cyclopropanamine scaffold.

-

Cyclopropane Stereochemistry: The trans configuration is generally essential for MAO inhibitory activity, mimicking the extended conformation of monoamine substrates. *[2][12] Phenyl Ring Substitution: Electron-withdrawing or -donating groups on the phenyl ring directly attached to the cyclopropane can modulate the reactivity of the amine and influence selectivity between MAO-A and MAO-B.

-

Benzyloxy Moiety: The position of the benzyloxy group on the phenyl ring (ortho, meta, para) and substitutions on the terminal benzyl ring are critical. T[13]hese modifications significantly impact physical properties like lipophilicity and can introduce or mitigate interactions with off-target proteins, such as the hERG channel or CYP enzymes. For instance, para-substitution on the B-ring of benzyloxy chalcones has been shown to enhance MAO-B inhibition.

The pharmacological profiling of benzyloxy-substituted cyclopropanamines requires a multi-faceted, integrated approach. By systematically evaluating primary target engagement, selectivity, off-target liabilities, and in vivo activity, researchers can build a comprehensive data package. This guide outlines a robust and logical workflow, from high-throughput in vitro assays to foundational in vivo models, enabling the identification of promising new chemical entities with therapeutic potential in neuropsychiatric and neurodegenerative disorders. The careful interpretation of SAR data throughout this process is paramount for guiding synthetic efforts toward candidates with an optimized balance of efficacy and safety.

References

-

Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. [Link]

-

Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

-

Bienta. CYP450 inhibition assay (fluorogenic). [Link]

-

Eurofins Discovery. CYP Inhibition Assays. [Link]

-

Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

EpigenTek. Trans-2-Phenylcyclopropylamine hydrochloride. [Link]

-

Pandey, P., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

-

Wikipedia. Tranylcypromine. [Link]

-

Michael, M., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

-

Kim, J., et al. (2024). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Evotec. hERG Safety. [Link]

-

Menichini, F., et al. (2012). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Journal of Pharmacy & Pharmacognosy Research. [Link]

-

Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

-

Metrion Biosciences. (2024). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

-

Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica. [Link]

-

Slideshare. (2018). Screening of antiparkinson agent. [Link]

-

Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5530, Tranylcypromine. [Link]

-

Hidayat, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

-

Drugs.com. (2023). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]

-

Onajole, O. K., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Bioorganic & medicinal chemistry. [Link]

-

Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Cernicchi, G., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry. [Link]

-

PrepChem.com. Synthesis of 3-benzyloxy propanal. [Link]

-

Duvall, J. R., et al. (2009). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. Journal of organic chemistry. [Link]

-

Balandrin, M. F., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & medicinal chemistry letters. [Link]

-

Jo, S., et al. (2023). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific reports. [Link]

-

Novakov, O., et al. (2017). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews. [Link]

- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

Rollando, R. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Xie, P., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

-

Qiao, H., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. [Link]

Sources

- 1. epigentek.com [epigentek.com]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. Tranylcypromine: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. MAO-Glo™ Assay Systems [promega.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. evotec.com [evotec.com]

- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 9. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]

- 12. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Optimization of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

[1]

Executive Summary

This technical guide provides an in-depth analysis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a structural analog of the monoamine oxidase (MAO) inhibitor tranylcypromine.[1] While the parent scaffold is a non-selective MAO inhibitor, the addition of the bulky 4-benzyloxy group is a strategic modification often employed to shift selectivity toward Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical epigenetic target in oncology.

This document outlines the molecule's fundamental physicochemical properties, specifically Molecular Weight (MW) and Lipophilicity (LogP), and details the experimental protocols required to validate these parameters. It further elucidates the synthetic pathway and biological mechanism of action, providing a roadmap for researchers optimizing this scaffold for CNS penetration and metabolic stability.

Physicochemical Properties Profile

The following data represents the core physicochemical attributes of the free base and its hydrochloride salt. These parameters are critical for calculating the CNS Multi-Parameter Optimization (CNS MPO) score, a metric used to predict blood-brain barrier (BBB) penetration.[1]

Table 1: Quantitative Physicochemical Data

| Property | Value (Free Base) | Value (HCl Salt) | Notes |

| Molecular Formula | — | ||

| Molecular Weight | 239.32 g/mol | 275.78 g/mol | Ideal for CNS penetration (<360 Da).[1] |

| Predicted LogP (cLogP) | 3.6 – 4.1 | N/A | High lipophilicity due to benzyloxy group.[1] |

| TPSA | ~35.25 Ų | ~35.25 Ų | Includes amine (26.0) + ether (9.2).[1] |

| H-Bond Donors (HBD) | 2 | 2 | Primary amine.[1] |

| H-Bond Acceptors (HBA) | 2 | 2 | Amine N + Ether O. |

| pKa (Predicted) | ~8.5 | — | Basic amine; ionized at physiological pH.[1] |

| Stereochemistry | (1S, 2R) | (1S, 2R) | trans-isomer configuration.[1] |

Analysis of CNS Druglikeness

The addition of the benzyloxy group significantly increases the lipophilicity compared to unsubstituted tranylcypromine (LogP ~1.5).

-

Advantages: The MW (239.32) remains well within the "Golden Triangle" for CNS drugs.

-

Risks: A cLogP > 3.5 approaches the upper limit for optimal solubility and metabolic stability. This necessitates precise experimental validation (see Section 4).